2,6-dichloro-N-(1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2,6-dichloro-N-(1,3,4-thiadiazol-2-yl)benzamide: is a chemical compound with a fascinating structure It belongs to the class of benzamides and contains a thiadiazole ring
Chemical Formula: CHClNOS
Molecular Weight: Approximately 266.1 g/mol
Preparation Methods
Synthetic Routes: The synthesis of this compound involves coupling a benzamide group with a thiadiazole scaffold. One notable method for its preparation is through Schiff’s base formation. Specifically, a series of novel N-(5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives can be synthesized. These derivatives exhibit promising biological properties .
Reaction Conditions: The N-(5-amino-1,3,4-thiadiazol-2-yl)methyl) benzamide serves as the starting material. Various suitable aldehydes are reacted with it to form the desired derivatives. The synthesis can be carried out using conventional methods or under microwave irradiation .
Chemical Reactions Analysis
This compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions contribute to its versatility. The major products formed depend on the specific reaction pathway.
Scientific Research Applications
2,6-dichloro-N-(1,3,4-thiadiazol-2-yl)benzamide: finds applications in several scientific fields:
Chemistry: It can serve as a building block for designing new compounds.
Biology: Researchers explore its interactions with biological targets.
Medicine: Investigations focus on its potential as an anticancer agent.
Industry: Its unique structure may have industrial applications.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While researching similar compounds, we find that 2,6-dichloro-N-(1,3,4-thiadiazol-2-yl)benzamide stands out due to its distinctive structure. further studies are needed to fully understand its uniqueness and compare it to other related compounds.
Properties
Molecular Formula |
C9H5Cl2N3OS |
---|---|
Molecular Weight |
274.13 g/mol |
IUPAC Name |
2,6-dichloro-N-(1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C9H5Cl2N3OS/c10-5-2-1-3-6(11)7(5)8(15)13-9-14-12-4-16-9/h1-4H,(H,13,14,15) |
InChI Key |
PHPNMJBBIXUOMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=NN=CS2)Cl |
Origin of Product |
United States |
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